

An In-depth Technical Guide to 2-cyano-N-cyclohexylacetamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-cyano-N-cyclohexylacetamide

Cat. No.: B077931

[Get Quote](#)

CAS Number: 15029-38-6

This technical guide provides a comprehensive overview of **2-cyano-N-cyclohexylacetamide**, a valuable chemical intermediate. The document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis. It covers the compound's physicochemical properties, a detailed synthesis protocol, and discusses its potential applications and biological significance based on the activities of related cyanoacetamide derivatives.

Physicochemical and Structural Data

2-cyano-N-cyclohexylacetamide is an organic compound featuring both a nitrile and an amide functional group. Its properties make it a useful building block in organic synthesis. While extensive experimental data for this specific compound is not widely published, a summary of its known and computed properties is presented below.

Table 1: Physicochemical Properties of **2-cyano-N-cyclohexylacetamide**

Property	Value	Source
CAS Number	15029-38-6	PubChem[1]
Molecular Formula	C ₉ H ₁₄ N ₂ O	PubChem[1]
Molecular Weight	166.22 g/mol	PubChem[1]
IUPAC Name	2-cyano-N-cyclohexylacetamide	PubChem[1]
SMILES	C1CCC(CC1)NC(=O)CC#N	PubChem[1]
Crystal System	Monoclinic	ResearchGate[2]
Space Group	P2 ₁ /n	ResearchGate[2]

Table 2: Crystallographic Data for **2-cyano-N-cyclohexylacetamide**

Parameter	Value
a	12.057(2) Å
b	4.7671(8) Å
c	16.327(4) Å
β	96.50(2)°
Z	4

Source: [ResearchGate\[2\]](#)

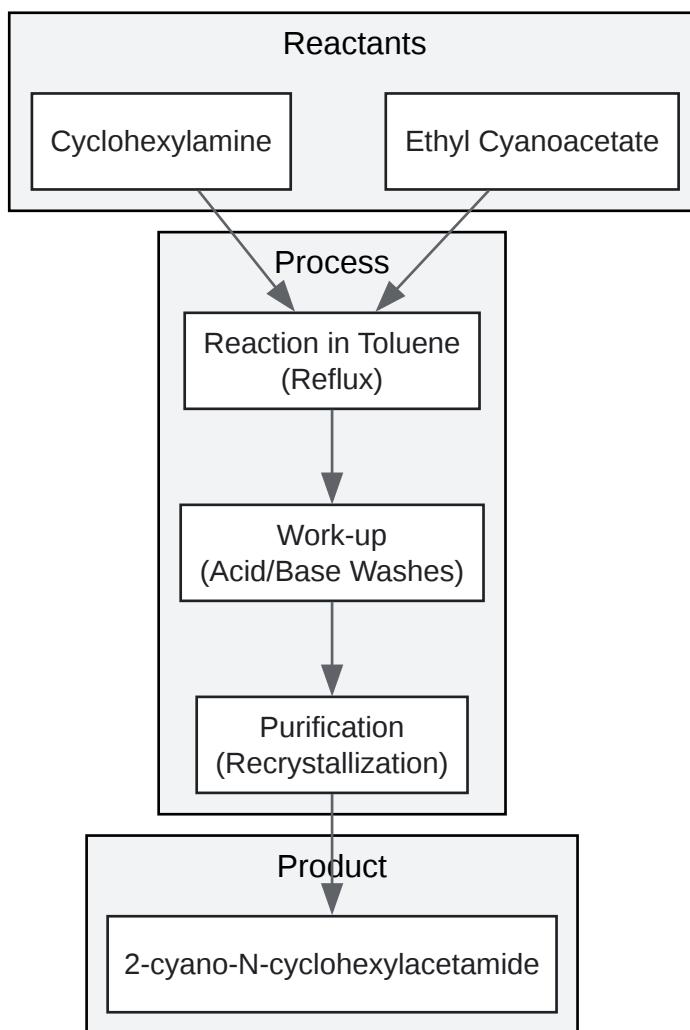
Synthesis of 2-cyano-N-cyclohexylacetamide

The synthesis of N-substituted cyanoacetamides, such as **2-cyano-N-cyclohexylacetamide**, is typically achieved through the condensation of a primary amine with a cyanoacetic acid ester, like ethyl cyanoacetate. This reaction proceeds via nucleophilic acyl substitution.

Experimental Protocol: General Synthesis

This protocol describes a general method for the synthesis of **2-cyano-N-cyclohexylacetamide** based on established procedures for similar compounds.

Materials:


- Cyclohexylamine
- Ethyl cyanoacetate
- Toluene (or another suitable solvent)
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Ethanol (for recrystallization)

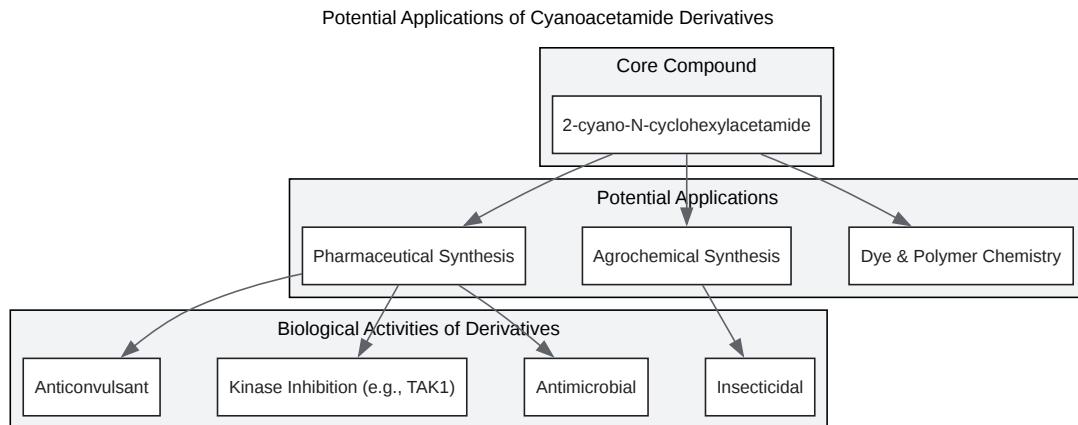
Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexylamine (1.0 equivalent) and ethyl cyanoacetate (1.05 equivalents).
- Add a suitable solvent, such as toluene, to facilitate mixing and heat transfer.
- Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
- Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **2-cyano-N-cyclohexylacetamide** as a solid.
- Dry the purified product under vacuum to remove any residual solvent.

General Synthesis Workflow for 2-cyano-N-cyclohexylacetamide

[Click to download full resolution via product page](#)


A generalized workflow for the synthesis of **2-cyano-N-cyclohexylacetamide**.

Applications and Biological Significance

While specific applications for **2-cyano-N-cyclohexylacetamide** are not extensively documented, the broader class of cyanoacetamide derivatives serves as crucial intermediates in the synthesis of a variety of commercially important compounds.

- **Pharmaceutical Intermediates:** Cyanoacetamide derivatives are precursors to a range of bioactive heterocyclic compounds. For example, certain N-substituted amino acid derivatives, including acetamides, have been investigated as anticonvulsant agents, potentially acting on neuronal voltage-dependent sodium channels.^[3] Additionally, derivatives of 2-cyanoacrylamide have been synthesized as inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), a key enzyme in inflammatory signaling pathways.^[4]
- **Agrochemicals:** This class of compounds is also used in the development of pesticides and herbicides.
- **Dyes and Polymers:** The reactive nature of the cyanoacetamide core makes it a useful component in the synthesis of dyes and as a monomer in polymerization reactions.

The biological activity of cyanoacetamide derivatives is an active area of research. Studies on related compounds have demonstrated potential antimicrobial and insecticidal properties.^{[3][5]} The evaluation of **2-cyano-N-cyclohexylacetamide** for such activities could be a subject for future research.

[Click to download full resolution via product page](#)

Logical relationships of potential applications for cyanoacetamide derivatives.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-cyano-N-cyclohexylacetamide** is classified as "Acute Toxicity 3," with the hazard statement H301: Toxic if swallowed.^[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific or medical advice. The experimental protocols are generalized and may require optimization. All laboratory work should be conducted in accordance with established safety guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Cyano-N-cyclohexylacetamide | C9H14N2O | CID 706143 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Cyanoacetamide synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-cyano-N-cyclohexylacetamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077931#2-cyano-n-cyclohexylacetamide-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com